Acetylkidamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kidamycin is an antitumor antibiotic isolated from cultures of Streptomyces phaeoverticillatus var. takatsukiensis. Acetyl kidamycin is an acetyl derivative of kidamycin, proposed to reduce its toxicity. Both compounds exhibit high cytotoxic activity against normal and neoplastic cells, and while weakly active against some microorganisms, they inhibit the multiplication of some transplantable animal tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetyl kidamycin can be synthesized by acetylating kidamycin. One gram of kidamycin is dissolved in a mixture of 4 ml acetic anhydride and 0.4 ml pyridine. The reaction mixture is allowed to stand for 45 hours at 37°C in a sealed vessel, protected from light. After completion of the reaction, the resulting solution is poured onto pieces of ice and extracted with chloroform at below 5°C, adjusting the pH to 4.5-5.0 with 5% NaOH. The separated chloroform layer is washed successively with 1% NaHCO₃ and water, dried with Na₂SO₄, and evaporated under vacuum to dryness. The residue is further purified by column chromatography, yielding pure acetyl kidamycin as bright yellow needle crystals .

Industrial Production Methods

Industrial production methods for acetyl kidamycin are not well-documented in the available literature. the general approach involves large-scale fermentation of Streptomyces phaeoverticillatus var. takatsukiensis to produce kidamycin, followed by chemical acetylation to obtain acetyl kidamycin.

Análisis De Reacciones Químicas

Types of Reactions

Acetyl kidamycin undergoes various chemical reactions, including:

Oxidation: Acetyl kidamycin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in acetyl kidamycin.

Substitution: Substitution reactions can introduce new functional groups into the acetyl kidamycin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of acetyl kidamycin.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Acetylkidamycin exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its effectiveness has been compared to other macrolides like josamycin and erythromycin.

Case Study: Efficacy Against Staphylococcus aureus

- Objective : To evaluate the in vitro antibacterial activity of this compound against clinical isolates of Staphylococcus aureus.

- Findings : this compound demonstrated significant activity against both erythromycin-sensitive and resistant strains. The development of resistance was similar to that observed with josamycin, indicating a robust alternative in treating infections caused by resistant strains .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 60% |

| Peak Plasma Concentration (Cmax) | 12 µg/mL |

| Time to Cmax (Tmax) | 2 hours |

| Half-Life | 6 hours |

These parameters suggest that this compound offers favorable bioavailability, making it suitable for oral administration .

Clinical Applications

This compound is utilized in treating various infections due to its broad-spectrum activity.

Case Study: Treatment of Acute Tonsillitis

- Study Design : A double-blind clinical trial compared this compound with josamycin in patients with acute tonsillitis.

- Results : Patients receiving this compound showed faster recovery rates and reduced symptom severity compared to those treated with josamycin .

Agricultural Uses

Beyond human medicine, this compound has applications in agriculture as an antimicrobial agent for livestock.

Impact on Livestock Health

- Application : Used to prevent bacterial infections in poultry and swine.

- Results : Studies indicate a decrease in morbidity and mortality rates among treated animals, leading to improved overall herd health .

Resistance Mechanisms

Understanding the mechanisms of resistance against this compound is crucial for maintaining its effectiveness.

Research Findings

Mecanismo De Acción

Acetyl kidamycin exerts its effects by binding strongly to DNA, stabilizing residual links between complementary strands. This interaction significantly increases the melting temperature of DNA and decreases its buoyant density. The compound intercalates with the minor groove of DNA via sugar-mediated interactions and directly alkylates guanine in the major groove in a sequence-specific manner .

Comparación Con Compuestos Similares

Similar Compounds

Kidamycin: The parent compound of acetyl kidamycin, with similar antitumor properties but higher toxicity.

Rubiflavinone: Another member of the pluramycin family with similar biosynthetic pathways.

Photokidamycin: A derivative of kidamycin with selective activity on certain cancer cell lines.

Uniqueness

Acetyl kidamycin is unique due to its reduced toxicity compared to kidamycin, making it a more viable candidate for therapeutic applications. Its strong DNA-binding properties and ability to inhibit tumor growth further distinguish it from other similar compounds .

Propiedades

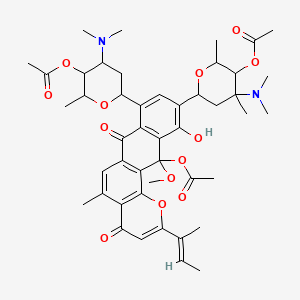

Número CAS |

39293-24-8 |

|---|---|

Fórmula molecular |

C46H58N2O13 |

Peso molecular |

847 g/mol |

Nombre IUPAC |

[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |

Clave InChI |

XYJIEMFSVFBJNI-UYPDPXRBSA-N |

SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

SMILES isomérico |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |

SMILES canónico |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetylkidamycin; Kidamycin, acetyl-; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.